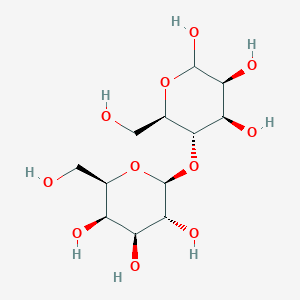
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt
Übersicht
Beschreibung
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt is a useful research compound. Its molecular formula is C7H6Na2O8S2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Superoxide Radical Detection : Tiron, a derivative of 4,5-dihydroxybenzene-1,3-disulfonic acid (closely related to 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt), has been used to detect superoxide radicals in rat heart mitochondria (Ledenev, Popova, Konstantinov, & Ruuge, 1985).
Chemical Synthesis and Reactions : Research includes the study of the mechanism of 5-amino-2-formylbenzene sulfonic acid formation during the reduction of certain compounds by Zero-Valent Iron (Fan, Zhang, Zhang, & Du, 2007) and kinetics of similar reactions (Fan, Zhang, Zhang, & Li, 2007).
Proton Exchange Membranes : 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt has been used in the synthesis of sulfonated poly (vinyl alcohol) for proton exchange membranes in fuel cells (Tseng, Ye, Kao, Joseph, Shen, Rick, & Hwang, 2011).
Catalysis and Crystal Structure : A calcium(II) complex synthesized using disodium 4-formylbenzene-1,3-disulfonate has shown efficient catalysis in the oxidation of benzylic alcohol (Tai, Li, & Liu, 2018).
Molecular Characterization and Sorption Properties : NMR characterization of N-benzyl sulfonated derivatives of chitosan, involving reaction with 4-formylbenzene sodium disulfonate, reveals insights into their structure and potential applications (Crini, Torri, Guerrini, Morcellet, Weltrowski, & Martel, 1997).
Applications in Organic Redox Flow Batteries : 4,5-dihydroxybenzene-1,3-disulfonic acid, a related compound, has been proposed for use in aqueous organic redox flow batteries (Permatasari, Lee, & Kwon, 2020).
Eigenschaften
IUPAC Name |
disodium;4-formylbenzene-1,3-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJQVLWZGODFIH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylbenzene-1,3-disulfonic Acid Disodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol](/img/structure/B8033745.png)



![4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)


![(1S,4R,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol](/img/structure/B8033801.png)


![WURCS=2.0/3,3,2/[a2122h-1x_1-5_2*NCC/3=O][a2122h-1b_1-5_2*NCC/3=O][a1221m-1a_1-5]/1-2-3/a4-b1_a6-c1](/img/structure/B8033829.png)
